4-(4-Nitrofenil)oxazol

Descripción general

Descripción

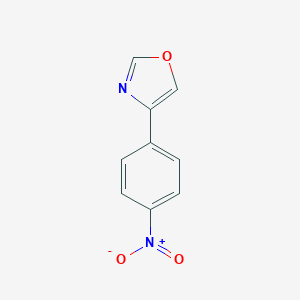

4-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the fourth position

Aplicaciones Científicas De Investigación

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)oxazole can be achieved through various methods. One common approach involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of acetic anhydride and sodium acetate. The reaction mixture is heated under reflux conditions to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of 4-(4-Nitrophenyl)oxazole typically involves optimized reaction conditions to maximize yield and purity. Techniques such as ultrasound-assisted synthesis have been explored to enhance reaction rates and improve product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate (CAN)

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride)

Substitution: Electrophilic reagents (e.g., halogens, nitro groups)

Major Products Formed:

Oxidation: Imides, benzoic acids

Reduction: Amino derivatives

Substitution: Halogenated or nitro-substituted oxazole derivatives

Mecanismo De Acción

The mechanism of action of 4-(4-Nitrophenyl)oxazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

4-(4-Nitrophenyl)oxazole can be compared with other oxazole derivatives, such as:

2-Methoxybenzo[d]oxazole: Exhibits excellent antibacterial activity.

2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.

Macrooxazoles A-D: Newly discovered oxazole carboxylic acid derivatives with antimicrobial and cytotoxic activities.

The uniqueness of 4-(4-Nitrophenyl)oxazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Actividad Biológica

4-(4-Nitrophenyl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 4-(4-Nitrophenyl)oxazole is CHNO, characterized by the presence of a nitrophenyl group attached to an oxazole ring. The compound exhibits interesting physical properties, including a melting point range of 224-226 °C and notable infrared (IR) spectral features indicative of its functional groups, such as the nitro group and the oxazole moiety .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of 4-(4-Nitrophenyl)oxazole against various bacterial strains.

In Vitro Studies

- Antibacterial Efficacy : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that it exhibited a minimum inhibitory concentration (MIC) value of 62.5 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

- Disc Diffusion Method : In another evaluation using the disc diffusion method, this compound demonstrated potent activity against E. coli and Klebsiella pneumoniae, with inhibition zones exceeding those of standard antibiotics like ampicillin .

Comparative Analysis

The following table summarizes the antibacterial activity of various compounds, including 4-(4-Nitrophenyl)oxazole:

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| 4-(4-Nitrophenyl)oxazole | 62.5 | Various (up to 14 mm) |

| Ampicillin | 3.28 | 17 mm |

| Ciprofloxacin | N/A | 16 mm |

Anticancer Activity

Research into the anticancer properties of oxazole derivatives has highlighted their potential as apoptosis inducers. One study identified related compounds with EC values in the low nanomolar range against colorectal cancer cell lines, suggesting that modifications to the oxazole structure could enhance anticancer efficacy .

The biological activity of 4-(4-Nitrophenyl)oxazole may be attributed to several mechanisms:

- Inhibition of Bacterial Enzymes : The presence of the nitro group is thought to enhance interaction with bacterial enzymes, disrupting metabolic pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases and induce DNA fragmentation, hallmarks of apoptosis in cancer cells .

Case Studies

- Antimicrobial Evaluation : A comprehensive study evaluated various oxazole derivatives, including 4-(4-Nitrophenyl)oxazole, against a panel of clinically relevant bacteria. The results indicated that modifications in substituents significantly affected biological activity .

- Cancer Cell Line Studies : In vitro studies on colorectal cancer cell lines demonstrated that oxazole derivatives could inhibit tumor growth effectively, with some compounds leading to over 60% tumor growth inhibition in xenograft models .

Propiedades

IUPAC Name |

4-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSISQMFQWBGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561723 | |

| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-61-1 | |

| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.